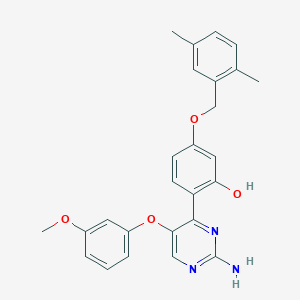

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol

Description

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol is a diaryl pyrimidine derivative characterized by a pyrimidine core substituted with a 3-methoxyphenoxy group at position 5 and a 2,5-dimethylbenzyloxy-substituted phenol moiety at position 4. This compound shares structural similarities with other pyrimidine-based molecules studied for antiviral and anticancer applications.

Propriétés

IUPAC Name |

2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(2,5-dimethylphenyl)methoxy]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O4/c1-16-7-8-17(2)18(11-16)15-32-20-9-10-22(23(30)13-20)25-24(14-28-26(27)29-25)33-21-6-4-5-19(12-21)31-3/h4-14,30H,15H2,1-3H3,(H2,27,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRNORISHLELCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)COC2=CC(=C(C=C2)C3=NC(=NC=C3OC4=CC=CC(=C4)OC)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 429.5 g/mol. The structure features a pyrimidine ring substituted with various functional groups, including amino and methoxyphenoxy groups, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C25H23N3O4 |

| Molecular Weight | 429.5 g/mol |

| CAS Number | 905432-46-4 |

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives of pyrimidine have been evaluated for their ability to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) cells. In one study, several thieno[2,3-d]pyrimidine derivatives demonstrated IC50 values in the micromolar range against MDA-MB-231 cells, suggesting that modifications to the pyrimidine structure can enhance cytotoxicity against tumor cells .

The proposed mechanism of action for this compound involves its ability to interact with specific molecular targets within cancer cells. It may function as an enzyme inhibitor by binding to active sites on target enzymes, thereby disrupting their normal function. This inhibition can lead to reduced proliferation and increased apoptosis in cancerous cells.

Anti-inflammatory Activity

In addition to anticancer properties, there is emerging evidence that pyrimidine derivatives exhibit anti-inflammatory effects. The compound may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response . In vitro studies have shown that related compounds can significantly reduce COX-2 expression in activated macrophages.

Antioxidant Activity

Research has also highlighted the antioxidant potential of similar phenolic compounds. The radical-scavenging activity of these compounds has been assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), where they demonstrated significant antioxidant capabilities . This property is particularly valuable in preventing oxidative stress-related diseases.

Case Studies and Research Findings

- Anticancer Efficacy : A series of studies on thieno[2,3-d]pyrimidines indicated that structural modifications can lead to enhanced cytotoxicity against breast cancer cell lines. For example, certain derivatives showed IC50 values as low as 27.6 μM against MDA-MB-231 cells .

- Mechanistic Insights : A quantitative structure–activity relationship (QSAR) study suggested that electronic properties such as ionization potential and electronegativity correlate with biological activity, providing insights into how modifications to the compound's structure can influence its efficacy .

- Anti-inflammatory Studies : In vitro assays demonstrated that related compounds effectively inhibited LPS-induced COX-2 expression in RAW 264.7 cells, showcasing their potential as anti-inflammatory agents .

Comparaison Avec Des Composés Similaires

Key Structural Differences

- Target Compound: Features a 3-methoxyphenoxy group on the pyrimidine ring and a 2,5-dimethylbenzyl substituent on the phenol moiety.

- Demonstrated binding to the hACE2-S complex with a binding free energy of -9.2 kcal/mol in silico .

- Compound: Substituted with a 2-fluorobenzyl group on the phenol and a 3-methoxyphenoxy pyrimidine. The electron-withdrawing fluorine may reduce hydrophobicity compared to dimethylbenzyl .

- Compound : Includes a 4-fluorobenzyl and 4-methoxyphenyl substitution. The para-methoxy group may alter binding orientation compared to meta-substituted derivatives .

- Compound 97 () : A pyrimidine derivative with a 5-indolyl substitution, exhibiting potent tubulin inhibition (IC₅₀ = 0.79 μM) and antiproliferative activity (IC₅₀ = 16–62 nM) .

Substituent Impact on Activity

- Methoxy Groups: The 3-methoxyphenoxy group in the target compound and AP-3-OMe-Ph may engage in hydrogen bonding with polar residues in target proteins (e.g., hACE2) .

- Dimethylbenzyl vs.

- Indolyl Substitution : Compound 97’s indole ring enables π-π stacking and hydrophobic interactions in tubulin’s colchicine-binding site, a feature absent in the target compound .

Table 1: Comparative Analysis of Pyrimidine Derivatives

*Calculated based on molecular formula.

Antiviral Potential

Anticancer Activity

- Compound 97 () outperforms colchicine in tubulin polymerization inhibition, highlighting the importance of heterocyclic substitutions. The target compound’s lack of an indolyl group may limit its tubulin affinity but could redirect activity toward other targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.